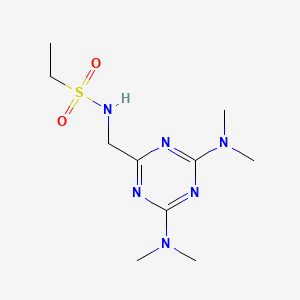
N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)ethanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)ethanesulfonamide is a useful research compound. Its molecular formula is C10H20N6O2S and its molecular weight is 288.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)ethanesulfonamide is an organic compound notable for its unique chemical structure and potential biological applications. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a triazine ring substituted with dimethylamino groups and an ethanesulfonamide moiety. Its molecular formula is C₁₁H₁₈N₄O₂S, with a molecular weight of approximately 298.35 g/mol. The presence of multiple functional groups allows for diverse interactions with biological targets.
This compound exhibits its biological activity primarily through interactions with specific enzymes and receptors. The triazine structure enables effective binding to various molecular targets, modulating their activity. This interaction can lead to significant biological effects such as:
- Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It may alter receptor activity, impacting cellular signaling pathways.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have demonstrated that related triazine derivatives can inhibit kinases associated with cancer progression:
| Compound | Target Kinase | IC₅₀ (μM) | Effect |
|---|---|---|---|
| 1g | TRKA | 0.004 | Strong inhibition |
| 1g | DYRK1A | 0.043 | Potent inhibition |
| 1g | DYRK1B | <0.020 | Strong inhibition |
These findings suggest that this compound might also possess similar anticancer activities due to its structural similarities to these effective inhibitors .
Enzymatic Activity
The compound has shown promise as a biochemical probe in enzyme studies. Its ability to bind selectively to enzymes can facilitate the investigation of enzymatic mechanisms and the development of new therapeutic agents.
Case Studies and Research Findings
- Antiproliferative Activity : A study evaluated the antiproliferative effects of various triazine derivatives against cancer cell lines using the sulforhodamine B (SRB) assay. Compounds were screened against multiple cancer types including lung (A549), colon (HCT116), and breast (MDA-MB-231) cancers. Results indicated that compounds with structural similarities to this compound exhibited significant growth inhibition in cancer cells .
- Mechanistic Studies : Further investigations into the mechanism of action revealed that the compound interacts with key signaling pathways involved in cell proliferation and survival. The modulation of these pathways suggests potential therapeutic applications in cancer treatment.
- Synthesis and Industrial Applications : The synthesis of this compound typically involves multi-step organic reactions starting from 4,6-dichloro-1,3,5-triazine. Industrial production methods utilize continuous flow reactors to optimize yield and purity .
Propriétés
IUPAC Name |
N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N6O2S/c1-6-19(17,18)11-7-8-12-9(15(2)3)14-10(13-8)16(4)5/h11H,6-7H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXBBYDRBIJKQGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NCC1=NC(=NC(=N1)N(C)C)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














